Glutamine hydroxamate, a derivative of the amino acid glutamine, has garnered significant attention in various fields of research due to its multifaceted roles in cellular metabolism and physiology. Glutamine itself is the most abundant free amino acid in the body and is involved in numerous metabolic processes, including energy production, redox homeostasis, and macromolecular synthesis4. It is also a key nutrient for the gastrointestinal tract, playing a trophic and cytoprotective role in intestinal cells1. The importance of glutamine is further highlighted in critical illnesses, where its supplementation has been shown to have potential life-saving benefits6.
Glutamine's mechanism of action is complex and involves various pathways. It serves as a major respiratory fuel for cells, supports gluconeogenesis, and is a precursor for the synthesis of the neurotransmitter glutamate and the antioxidant glutathione3. Glutamine also influences gene expression related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways4. In the context of critical illness, glutamine's protective effects are mediated through attenuation of inflammation, preservation of metabolic function, and direct protection of cells and tissues from injury6. Additionally, it plays a role in maintaining acid-base homeostasis and nitrogen transport8.
In the gastrointestinal tract, glutamine is essential for maintaining the integrity and function of the mucosal cells. It promotes enterocyte proliferation, regulates tight junction proteins, and suppresses pro-inflammatory signaling pathways7. Clinical trials have demonstrated the efficacy of glutamine treatment in selected gastrointestinal disorders, suggesting its utility as a component of specialized nutrition support1.
Glutamine's role in cancer biology is significant due to its involvement in energy formation, redox homeostasis, and signaling. Cancer cells often exhibit glutamine dependence, which has led to the exploration of glutamine metabolism as a target for cancer detection, monitoring, and treatment2.
In critically ill patients, glutamine supplementation has been associated with improved outcomes. Its administration can prevent or treat multiple organ dysfunction syndrome after sepsis or other injuries in the intensive care unit population6. The effectiveness of glutamine is dose-dependent, with high-dose parenteral administration showing more benefits than low-dose enteral administration8.
Glutamine hydroxamate has been identified as a potent and selective inhibitor of procollagen C-proteinase, an enzyme crucial for the processing of procollagens to fibrillar collagens. This suggests its potential therapeutic application in the treatment of fibrosis9.
The exploration of glutamate mechanisms in major depressive disorder (MDD) has led to the identification of glutamate drugs, including glutamine hydroxamate, as potential rapid-acting antidepressants. The effects of these drugs on NMDA receptors and other glutamate receptors offer a promising target for new antidepressant development10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6